Cbz-2-Cyano-L-Phenylalanine
Description
International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration
The systematic International Union of Pure and Applied Chemistry nomenclature for Carbobenzoxy-2-Cyano-L-Phenylalanine is (2S)-3-(2-cyanophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid. This nomenclature precisely defines the stereochemical configuration at the alpha carbon, which maintains the S-configuration characteristic of L-amino acids. The compound contains a single chiral center at the C-2 position, where the alpha carbon bears the amino group, carboxyl group, and the 2-cyanobenzyl side chain in the absolute configuration consistent with naturally occurring L-amino acids.
The stereochemical designation (2S) indicates that when the molecule is oriented according to Cahn-Ingold-Prelog priority rules, the substituents around the chiral carbon follow a counterclockwise arrangement when viewed from the appropriate perspective. The carbobenzoxy protecting group, formally known as the phenylmethoxycarbonyl group, is attached to the amino nitrogen through a carbamate linkage, providing both protection during synthetic manipulations and contributing to the overall molecular architecture. The cyano group positioned at the ortho position of the phenyl ring introduces significant electronic effects while maintaining the aromatic character essential for phenylalanine derivatives.
The molecular geometry around the chiral center follows tetrahedral coordination, with bond angles approximating the ideal tetrahedral angle of 109.5 degrees, though slight deviations occur due to the electronic and steric influences of the substituents. The presence of the cyano group introduces additional conformational considerations, as its linear geometry and electron-withdrawing character influence both intramolecular interactions and the overall molecular conformation.
Molecular Formula and Weight Analysis
Carbobenzoxy-2-Cyano-L-Phenylalanine possesses the molecular formula C₁₈H₁₆N₂O₄, representing a molecular weight of 324.3 grams per mole. This molecular composition reflects the integration of the base phenylalanine structure with the additional functional groups that define this derivative. The molecular formula indicates the presence of eighteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms, distributed across the various structural components of the molecule.
The carbon count includes the three-carbon backbone typical of amino acids, the six carbons of the phenyl ring bearing the cyano group, the seven carbons of the carbobenzoxy protecting group, and the single carbon of the cyano functionality. The nitrogen atoms are distributed between the cyano group and the protected amino functionality, while the oxygen atoms are found in the carboxyl group and the carbamate linkage of the protecting group.
The molecular weight of 324.3 grams per mole positions this compound significantly higher than the unprotected 2-cyano-L-phenylalanine, which has a molecular weight of 190.20 grams per mole. This substantial increase of 134.1 grams per mole directly corresponds to the mass contribution of the carbobenzoxy protecting group. The protecting group contributes the molecular formula C₈H₇O₂ to the overall structure, accounting for the additional mass while providing the desired protection of the amino functionality during synthetic operations.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₄ |
| Molecular Weight | 324.3 g/mol |
| Carbon Atoms | 18 |
| Hydrogen Atoms | 16 |
| Nitrogen Atoms | 2 |
| Oxygen Atoms | 4 |
| Protecting Group Mass Contribution | 134.1 g/mol |
Comparative Analysis of Protected versus Unprotected Derivatives
The structural comparison between Carbobenzoxy-2-Cyano-L-Phenylalanine and its related derivatives reveals significant differences in molecular architecture, physicochemical properties, and potential applications. The unprotected L-2-Cyanophenylalanine, with the molecular formula C₁₀H₁₀N₂O₂ and molecular weight of 190.20 grams per mole, represents the core structure without any protecting groups. This fundamental difference of 134.1 grams per mole between the protected and unprotected forms directly reflects the mass and structural contribution of the carbobenzoxy protecting group.
Boc-2-cyano-L-phenylalanine, featuring the tert-butoxycarbonyl protecting group, presents an alternative protected form with the molecular formula C₁₅H₁₈N₂O₄ and molecular weight of 290.31 grams per mole. This compound demonstrates how different protecting groups influence the overall molecular properties while maintaining the core 2-cyano-L-phenylalanine structure. The Boc-protected derivative is 34.0 grams per mole lighter than the carbobenzoxy-protected form, reflecting the different steric and electronic properties of the tert-butoxycarbonyl group compared to the carbobenzoxy group.
The International Union of Pure and Applied Chemistry nomenclature for the Boc-protected derivative is (2S)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, highlighting the structural difference in the protecting group while maintaining the same core amino acid framework. The tert-butoxycarbonyl group provides different steric hindrance patterns compared to the aromatic carbobenzoxy group, potentially influencing both synthetic accessibility and reaction selectivity in peptide coupling reactions.
The unprotected L-2-Cyanophenylalanine, with the International Union of Pure and Applied Chemistry name (2S)-2-amino-3-(2-cyanophenyl)propanoic acid, lacks any protecting group functionality and therefore exhibits different solubility characteristics and reactivity patterns. The free amino group in this compound makes it more susceptible to unwanted side reactions during synthetic manipulations but also more readily available for direct incorporation into biological systems or for reactions requiring the free amino functionality.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Protecting Group |
|---|---|---|---|
| Carbobenzoxy-2-Cyano-L-Phenylalanine | C₁₈H₁₆N₂O₄ | 324.3 | Carbobenzoxy |
| Boc-2-cyano-L-phenylalanine | C₁₅H₁₈N₂O₄ | 290.31 | tert-Butoxycarbonyl |
| L-2-Cyanophenylalanine | C₁₀H₁₀N₂O₂ | 190.20 | None |
Spectroscopic Identification using Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry
The spectroscopic characterization of Carbobenzoxy-2-Cyano-L-Phenylalanine relies on multiple analytical techniques to confirm structural identity and purity. The compound's infrared spectrum exhibits characteristic absorption bands that reflect the various functional groups present in the molecular structure. The cyano group typically produces a sharp, intense absorption around 2200-2260 cm⁻¹, representing the carbon-nitrogen triple bond stretching vibration. The carboxyl functionality contributes broad absorption bands in the 2500-3300 cm⁻¹ region due to hydrogen bonding in the carboxylic acid group, along with characteristic carbonyl stretching around 1700 cm⁻¹.
The carbobenzoxy protecting group introduces additional spectroscopic signatures, including aromatic carbon-hydrogen stretching vibrations in the 3000-3100 cm⁻¹ region and aromatic carbon-carbon stretching bands in the 1450-1600 cm⁻¹ range. The carbamate linkage of the protecting group contributes carbonyl stretching absorption typically observed around 1650-1700 cm⁻¹, which may overlap with the carboxyl carbonyl absorption but can often be distinguished through careful analysis of peak shapes and intensities.
Nuclear magnetic resonance spectroscopy provides detailed structural information through both proton and carbon-13 nuclear magnetic resonance techniques. The aromatic protons of both the cyanophenyl group and the carbobenzoxy protecting group appear in the characteristic aromatic region of 7.0-8.0 parts per million in proton nuclear magnetic resonance spectra. The alpha proton of the amino acid backbone typically appears around 4.0-5.0 parts per million, while the methylene protons of the benzyl side chain appear around 2.5-3.5 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the cyano carbon as a distinctive signal around 117-120 parts per million, providing unambiguous confirmation of the cyano functionality. The aromatic carbons appear in the typical aromatic region of 120-140 parts per million, while the carbonyl carbons of both the carboxyl group and the carbamate linkage appear in the carbonyl region around 170-180 parts per million. The stereochemical configuration can be confirmed through analysis of coupling patterns and chemical shift values, particularly for the alpha carbon and alpha proton signals.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 324, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include loss of the carbobenzoxy group (mass loss of 134), loss of carbon dioxide from the carboxyl group (mass loss of 44), and various aromatic fragmentation patterns from the cyanophenyl moiety. The combination of these spectroscopic techniques provides comprehensive structural characterization and confirmation of the compound's identity and purity.
Crystallographic Data and Conformational Studies
Crystallographic analysis of Carbobenzoxy-2-Cyano-L-Phenylalanine and related compounds provides detailed three-dimensional structural information that complements solution-phase spectroscopic data. While specific crystallographic data for Carbobenzoxy-2-Cyano-L-Phenylalanine may be limited in the available literature, studies of related compounds and similar amino acid derivatives provide insights into the likely conformational behavior and solid-state structure of this compound.
Research on related amino acid derivatives has shown that the carbobenzoxy protecting group typically adopts extended conformations that minimize steric interactions while maximizing stabilizing aromatic interactions. The phenyl ring of the protecting group often participates in pi-pi stacking interactions in the crystal lattice, contributing to overall crystal stability. The carbamate linkage typically adopts a planar or near-planar conformation, allowing for optimal overlap of the nitrogen lone pair with the carbonyl pi system.
The cyano group's linear geometry influences the overall molecular conformation by restricting rotation around the carbon-carbon bond connecting it to the aromatic ring. This functional group's strong electron-withdrawing character affects the electronic distribution throughout the aromatic system, potentially influencing both intramolecular and intermolecular interactions in the crystalline state. Studies of para-cyanophenylalanine have demonstrated that the cyano group's position significantly affects the compound's photophysical properties and hydrogen bonding patterns.
Conformational analysis reveals that the molecule can adopt multiple low-energy conformations, primarily differing in the orientation of the carbobenzoxy protecting group relative to the amino acid backbone. The alpha carbon maintains its tetrahedral geometry with bond angles close to the ideal 109.5 degrees, though slight deviations occur due to electronic and steric effects from the substituents. The side chain conformation is influenced by the ortho-cyano substitution, which may restrict certain rotational states through steric or electronic effects.
Temperature-dependent structural studies and molecular dynamics simulations of similar compounds suggest that Carbobenzoxy-2-Cyano-L-Phenylalanine likely exhibits conformational flexibility in solution while adopting more restricted conformations in the crystalline state. The compound's conformational preferences are influenced by the balance between intramolecular interactions, such as potential hydrogen bonding between the carbamate and carboxyl functionalities, and intermolecular interactions in the crystal lattice, including hydrogen bonding networks and aromatic stacking interactions.
Properties
Molecular Weight |
324.4 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Drug Development
Cbz-CN-Phe is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects. For instance, fluorinated derivatives of phenylalanines have been shown to enhance the bioavailability and metabolic stability of peptides .
Enzyme Inhibition
Research has indicated that Cbz-CN-Phe can act as an enzyme inhibitor, which is crucial in the design of therapeutic agents targeting specific pathways in diseases such as cancer. The incorporation of cyano groups can alter the binding affinity of these compounds to their target enzymes, enhancing their potential as inhibitors .
Protein Folding Studies
Cbz-CN-Phe has been employed as a probe in studies investigating protein folding and dynamics. Its ability to act as a fluorescent probe allows researchers to monitor conformational changes in proteins during folding processes. For example, studies have used Cbz-CN-Phe in Förster resonance energy transfer (FRET) experiments to observe interactions between proteins .
Imaging Techniques
The compound has found applications in imaging techniques such as positron emission tomography (PET). Its ability to chelate radionuclides like technetium-99m makes it valuable for non-invasive imaging of biological processes, particularly in detecting thrombi .
Peptide Synthesis
In peptide synthesis, Cbz-CN-Phe serves as a building block due to its protective Cbz group, which can be selectively removed under mild conditions. This property facilitates the formation of complex peptides while maintaining high yields and purity .
Conjugation Strategies
The compound can be conjugated with various biomolecules to enhance their therapeutic properties or to create targeted delivery systems. For instance, conjugating Cbz-CN-Phe with anticancer agents has shown promise in improving their pharmacokinetics and efficacy against tumors .
Case Studies
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
Notes:
- The cyano group’s electron-withdrawing nature may enhance electrophilic reactivity, making it useful in cross-coupling reactions or as a hydrogen bond acceptor.
Physicochemical Properties
Data extracted from supplier catalogs and synthesis studies:
*Inferred properties based on structural analogs.
Key Observations :
- The cyano derivative’s molecular weight (~312.3 g/mol) is intermediate between halogenated and methoxy-substituted analogs.
- High purity (>95%) is consistently reported for commercial Cbz-protected compounds, critical for reproducibility in synthetic workflows .
Preparation Methods
Preparation via N-Formylation, Reduction, and Cyanation of Nitro-Substituted Phenylalanine Esters
A well-documented synthetic route involves the transformation of 4-nitro-substituted phenylalanine methyl esters to the corresponding cyano derivatives, which can be further modified to Cbz-protected forms.
Stage 1: N-Formylation of 4-Nitro-Phenylalanine Methyl Ester
The starting material, (S)-4-nitro-phenylalanine methyl ester hydrochloride, is treated with acetic anhydride and formic acid at 18-20°C to form (S)-4-nitro-N-formylphenylalanine methyl ester. Sodium formate is added to facilitate the reaction.Stage 2: Reduction and Diazotization-Cyanation
The nitro group is hydrogenated using a palladium-carbon catalyst under mild heating (40-45°C) to yield the corresponding amine. This amine is then diazotized with hydrochloric acid and sodium nitrite at temperatures below 20°C, followed by treatment with potassium coppercyanide and potassium bicarbonate at 20-40°C to introduce the cyano group, forming (S)-4-cyano-N-formylphenylalanine methyl ester.Stage 3: Further Functional Group Transformations
Subsequent hydrolysis, esterification, or acylation steps can be performed to obtain the Cbz-protected cyano phenylalanine derivatives.
Reaction Conditions and Reagents:
| Step | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|
| N-Formylation | Acetic anhydride, formic acid, sodium formate | 18-20°C | Stirring for ~25 minutes |
| Hydrogenation | Pd-C catalyst, H2 gas | 40-45°C | Until hydrogen uptake ceases |
| Diazotization | HCl, NaNO2 | 0-20°C | In aqueous acetonitrile |
| Cyanation | K2CuCN3, K bicarbonate | 20-40°C | Stirring 30-60 minutes |
This method yields the cyano derivative with good control over stereochemistry and purity, suitable for further Cbz protection or peptide coupling reactions.
Preparation via Aminonitrile Intermediate from Phenylacetaldehyde Using Cyanide and Ammonium Ions
Another classical and industrially relevant method involves the Strecker-type synthesis of phenylalanine derivatives through the formation of an aminonitrile intermediate from phenylacetaldehyde, ammonia, and cyanide ions in aqueous-organic media.
- An aqueous solution containing ammonium ions, cyanide ions, and free ammonia is prepared, often with ammonium carbonate monohydrate as a buffer.
- Phenylacetaldehyde is dissolved in a water-miscible organic solvent such as methanol or ethanol and added to the ammoniacal cyanide solution.
- The mixture is heated in an autoclave at elevated temperatures (typically 120°C for 30 minutes, followed by 200°C for 30 minutes) to form the aminonitrile intermediate.
- The intermediate is then hydrolyzed under acidic or basic conditions (e.g., refluxing with hydrochloric acid or sodium hydroxide) to yield phenylalanine.
- The final product is isolated by crystallization after removal of volatiles and pH adjustment.
| Parameter | Details |
|---|---|
| Solvent | Methanol, ethanol, or other water-miscible solvents |
| Temperature | 120°C (30 min), then 200°C (30 min) |
| Hydrolysis | Acidic or basic, 3-5 hours reflux or shorter at higher temp |
| Yield | Up to 98.7% phenylalanine yield reported |
| Molar Ratios | Phenylacetaldehyde : cyanide : ammonium ≈ 1:1:1 |
This method is advantageous for large-scale synthesis due to its high yield and the ability to recover solvents and byproducts. The aminonitrile intermediate can be isolated or directly hydrolyzed without isolation.
Cbz Protection and Deprotection Strategies Relevant to 2-Cyano-L-Phenylalanine
Cbz (carbobenzyloxy) protection is a common strategy to protect the amino group during synthesis. Hydrogenolysis methods are employed for deprotection, often under mild catalytic conditions.
Hydrogenolysis of Cbz-Protected Amino Acids:
Using palladium catalysts and hydrogen gas, Cbz groups can be removed efficiently. Surfactants like TPGS-750-M have been shown to improve reaction efficiency and protect sensitive DNA-conjugated substrates during deprotection.Compatibility with Cyano Groups:
Studies indicate that hydrogenolysis proceeds smoothly with Cbz-protected phenylalanine derivatives bearing cyano groups without reducing the nitrile functionality, enabling selective deprotection.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| N-Formylation, Reduction, Cyanation | 4-Nitro-phenylalanine ester | Acetic anhydride, Pd-C H2, NaNO2, K2CuCN3 | Stereoselective, high purity | Multi-step, requires catalysts |
| Aminonitrile Intermediate (Strecker) | Phenylacetaldehyde | NH3, CN-, ammonium carbonate, methanol, heat | High yield, scalable | Requires high-pressure autoclave |
| Cbz Protection and Hydrogenolysis | 2-Cyano-L-phenylalanine | Cbz-Cl for protection, Pd-catalyst for deprotection | Mild conditions, selective | Need control to avoid side reactions |
Research Findings and Notes
- The use of potassium coppercyanide (K2CuCN3) as a combined source of copper(I) and cyanide ions is preferred for cyanation steps due to its stability and reactivity under mild conditions.
- The aminonitrile intermediate route benefits from the presence of water-miscible solvents like methanol or ethanol, which improve reaction rates and yields by facilitating homogeneous reaction conditions.
- Hydrogenolysis of Cbz groups in the presence of cyano substituents is feasible without reduction of the nitrile, which is critical for preserving the functional integrity of Cbz-2-Cyano-L-Phenylalanine during synthesis.
- Temperature control during diazotization and cyanation is crucial to avoid side reactions and ensure high conversion rates.
Q & A
Q. How can researchers enhance reproducibility when sharing protocols involving this compound?
- Methodological Answer : Publish detailed step-by-step protocols on platforms like Protocols.io . Include:
- Exact reagent grades (e.g., “HPLC-grade acetonitrile, Sigma-Aldrich #271004”).
- Equipment calibration records (e.g., NMR magnet stability logs).
- Raw data repositories (e.g., Zenodo DOI links). Cite ’s sample preparation guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
